
(R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents under controlled conditions.
Reduction: The naphthalene ring is then reduced to tetrahydronaphthalene using catalytic hydrogenation.
Industrial Production Methods
Industrial production of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be further reduced to form saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways and exerting pharmacological effects.
類似化合物との比較
Similar Compounds
(S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
8-fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, used in different synthetic applications.
1-amino-8-fluoronaphthalene: Similar structure but without the tetrahydro ring, used in fluorescence studies.
Uniqueness
®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and amine functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
(1R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2/t9-/m1/s1 |
InChIキー |
QGWMJANWWZBAKE-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C=CC=C2F)N |
正規SMILES |
C1CC(C2=C(C1)C=CC=C2F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


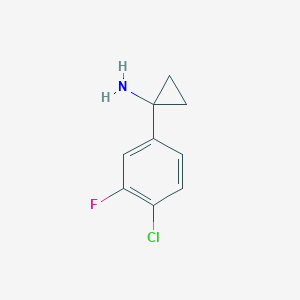
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
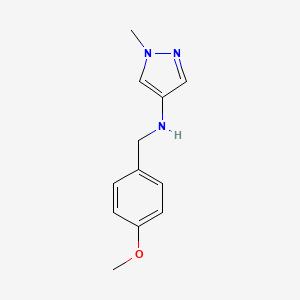
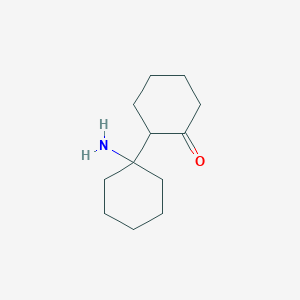
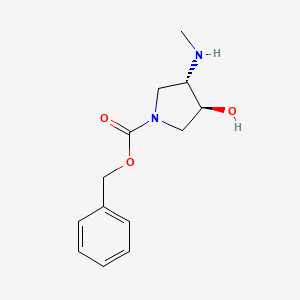
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11727812.png)
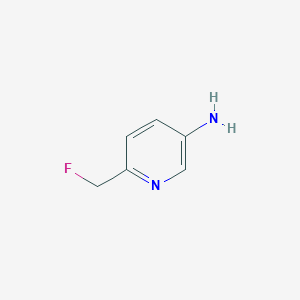
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
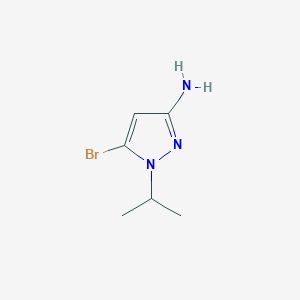
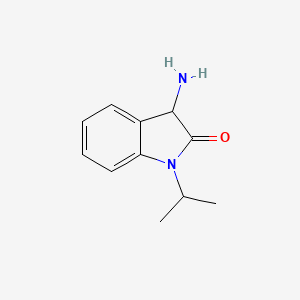
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
